1-(4-Aminobutyl)guanidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It was first discovered in herring sperm by Albrecht Kosse and has since been found in various organisms, including bacteria, plants, invertebrates, and mammals . Agmatine is known for its diverse biological activities, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties .

Vorbereitungsmethoden

The synthesis of 1-(4-Aminobutyl)guanidine hydrochloride typically involves a two-step process. The first step includes the treatment of N-Boc-1,4-butanediamine with cyanamide to generate N-Boc-protected agmatine. This is followed by deprotection with trifluoroacetic acid to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-(4-Aminobutyl)guanidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanamide, trifluoroacetic acid, and N-Boc-1,4-butanediamine . Major products formed from these reactions include N-Boc-protected agmatine and its deprotected form, agmatine .

Wissenschaftliche Forschungsanwendungen

1-(4-Aminobutyl)guanidine hydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of isotopically labeled compounds, which are valuable in studying metabolic pathways . In biology and medicine, agmatine is investigated for its potential therapeutic effects in treating hypertension, ischemia, diabetes, and other cardiovascular ailments . It also shows promise in neuroprotection, cardioprotection, and psychiatric conditions such as depression and anxiety .

Wirkmechanismus

The mechanism of action of 1-(4-Aminobutyl)guanidine hydrochloride involves modulation of multiple molecular targets. It blocks nitric oxide synthesis by reducing the nitric oxide synthase-2 protein in astroglial cells and macrophages . Additionally, it modulates neurotransmitter receptors, including NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . These actions contribute to its diverse physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Aminobutyl)guanidine hydrochloride is unique compared to other similar compounds due to its broad range of biological activities and therapeutic potential. Similar compounds include other guanidine derivatives such as 1-(4-fluorophenyl)guanidine carbonate and 1-(4-ethylphenyl)guanidine carbonate . These compounds share structural similarities but may differ in their specific biological activities and applications.

Biologische Aktivität

1-(4-Aminobutyl)guanidine hydrochloride is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

This compound is a guanidine derivative, structurally related to agmatine, a known neurotransmitter. Its chemical structure allows it to interact with various biological targets, influencing multiple physiological pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), an enzyme involved in the metabolism of nitric oxide synthase inhibitors. This inhibition can lead to increased nitric oxide levels, which are crucial for cardiovascular health and other physiological functions .

- Histamine Receptor Modulation : The compound exhibits antagonistic properties against histamine receptors, particularly H-2 receptors. It has been demonstrated to inhibit histamine-induced gastric acid secretion in animal models, suggesting its potential use in treating conditions like peptic ulcers .

- Neurotransmitter Activity : As an isotopologue of agmatine, this compound can influence neurotransmitter systems, potentially affecting mood and cognitive functions. Studies indicate that it may play a role in neuroprotection and modulation of pain pathways .

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease therapies.

- Anti-inflammatory Effects : Research indicates that it can reduce inflammation in animal models, as evidenced by decreased edema in the rat paw edema test. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Inhibition of hDDAH-1 : A study reported that N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine (related to 1-(4-Aminobutyl)guanidine) showed potent inhibition of hDDAH-1 with a Ki value of 18 μM. This highlights its role as a selective inhibitor with implications for cardiovascular disease treatment .

- Histamine Activity Inhibition : In experimental models, the compound effectively inhibited gastric acid secretion stimulated by histamine, demonstrating its potential as a therapeutic agent for gastrointestinal disorders .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in neurodegenerative diseases .

Comparative Analysis

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Inhibition of hDDAH-1 | Increases nitric oxide levels | Cardiovascular health |

| Histamine receptor antagonist | Reduces gastric acid secretion | Treatment of peptic ulcers |

| Antimicrobial | Disrupts microbial growth | Infectious disease therapies |

| Anti-inflammatory | Reduces edema and inflammation | Treatment of inflammatory diseases |

| Neuroprotective | Protects against oxidative stress | Neurodegenerative disease management |

Eigenschaften

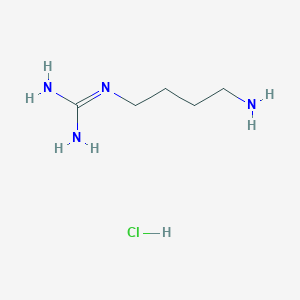

IUPAC Name |

2-(4-aminobutyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4.ClH/c6-3-1-2-4-9-5(7)8;/h1-4,6H2,(H4,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETPHVGICLLJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.